11-Dodecen-1-ol

Descripción general

Descripción

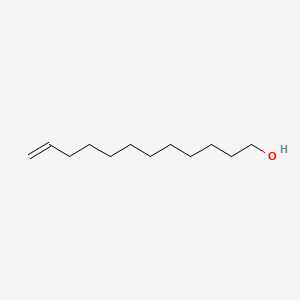

11-Dodecen-1-ol, also known as dodec-11-en-1-ol, is an organic compound with the molecular formula C₁₂H₂₄O. It is a type of fatty alcohol characterized by a long carbon chain with a terminal hydroxyl group and a double bond at the 11th position. This compound is commonly used in various industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 11-Dodecen-1-ol can be synthesized through several methods. One common approach involves the reduction of 11-dodecenoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄). Another method includes the hydroformylation of 1-dodecene followed by hydrogenation to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-dodecene, which involves the addition of a formyl group (CHO) to the double bond, followed by hydrogenation to convert the formyl group into a hydroxyl group. This method is preferred due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 11-Dodecen-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 11-dodecenoic acid using oxidizing agents such as potassium permanganate (KMnO₄).

Reduction: The compound can be reduced to 11-dodecene using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride

Major Products:

Oxidation: 11-Dodecenoic acid.

Reduction: 11-Dodecene.

Substitution: 11-Dodecenyl chloride

Aplicaciones Científicas De Investigación

Chemical Synthesis

11-Dodecen-1-ol serves as an important intermediate in organic synthesis. It is utilized in the production of various compounds, including:

- Pheromones : It is a key precursor in the synthesis of insect pheromones, particularly in species such as the European corn borer (Ostrinia nubilalis), where it plays a role in sexual communication and mating behavior.

- Alkaloids : The compound is instrumental in synthesizing naturally occurring pyridine alkaloids, which exhibit various biological activities.

Insect Pheromone Research

The compound has been extensively studied for its role in insect pheromone systems. Its significance lies in its ability to elicit behavioral responses in insects, making it crucial for developing pest management strategies. For instance, pheromone traps utilizing this compound have been developed to monitor and control pest populations effectively.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial and antifungal properties, suggesting potential applications as a disinfectant or antifungal agent. This aspect is under investigation, with studies exploring its efficacy against various pathogens.

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound can be employed in producing surfactants and emulsifiers. These substances are essential in formulating products such as detergents, cosmetics, and personal care items.

Fragrance Industry

The compound's floral or fruity odor profile makes it valuable in the fragrance industry. It is used as a building block for creating perfumes and flavoring agents, enhancing the sensory appeal of various consumer products.

Biocompatible Materials

This compound's ability to self-assemble into structures like micelles and liposomes positions it as a candidate for developing biocompatible materials. These structures have potential applications in drug delivery systems and tissue engineering.

Synthetic Routes

Several methods exist for synthesizing this compound:

- Reduction of 11-Dodecenoic Acid : Utilizing reducing agents such as lithium aluminum hydride (LiAlH₄).

- Hydroformylation of 1-Dodecene : This method involves adding a formyl group to the double bond, followed by hydrogenation to yield the alcohol.

- Transesterification : Potentially converting fatty alcohols into biodiesel fuels.

Pheromone Traps Development

In studies focused on pest management, researchers have demonstrated that traps baited with synthetic versions of insect pheromones derived from this compound significantly reduce pest populations. These findings highlight the compound's practical application in agriculture and pest control strategies.

Antimicrobial Research

Preliminary studies investigating the antimicrobial properties of this compound have shown promising results against certain bacterial strains. Ongoing research aims to elucidate the mechanisms behind these effects and assess their viability for commercial disinfectant formulations.

Mecanismo De Acción

The mechanism of action of 11-dodecen-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to receptor proteins and triggering behavioral responses in insects. In industrial applications, its hydroxyl group allows it to participate in various chemical reactions, making it a versatile intermediate .

Comparación Con Compuestos Similares

1-Dodecanol: A saturated fatty alcohol with no double bonds.

1-Decanol: A shorter chain fatty alcohol with ten carbon atoms.

11-Dodecenoic Acid: The oxidized form of 11-dodecen-1-ol

Uniqueness: this compound is unique due to its unsaturated nature, which provides additional reactivity compared to saturated fatty alcohols like 1-dodecanol. The presence of the double bond allows for more diverse chemical transformations, making it a valuable compound in both research and industrial applications .

Actividad Biológica

11-Dodecen-1-ol, also known as Δthis compound or 12-Hydroxy-1-Dodecene, is a fatty alcohol characterized by a 12-carbon chain with a double bond at the 11th position. This compound is gaining attention in various fields, including biocompatible material development, biodiesel production, and potential antimicrobial applications.

The structure of this compound features:

- Carbon chain : 12 carbons (dodecyl group)

- Functional group : Hydroxyl group (-OH) at the first carbon

- Double bond : Located between the 11th and 12th carbon atoms

These features contribute to its amphiphilic nature, allowing it to self-assemble into structures like micelles and liposomes, which are significant for drug delivery systems and tissue engineering applications.

Toxicity Studies

A series of toxicity studies have been conducted on related compounds, providing insights into the safety profile of fatty alcohols:

Drug Delivery Systems

The self-assembly capabilities of fatty alcohols like this compound make them suitable candidates for developing drug delivery vehicles. These structures can encapsulate therapeutic agents and release them in a controlled manner.

Biodiesel Production

This compound can potentially serve as a feedstock for biodiesel production through transesterification processes. Although more research is needed to evaluate its efficiency compared to other fatty alcohols like dodecanol, its chemical properties suggest promise in this area.

Case Studies and Research Findings

While specific case studies on this compound are scarce, ongoing research into its analogs provides valuable data:

- Antimicrobial Testing : A study demonstrated that certain fatty alcohols could inhibit the growth of pathogenic bacteria. While direct testing on this compound is pending, its structural similarities to effective compounds suggest potential efficacy.

- Toxicological Assessments : Investigations into related fatty alcohols have shown low toxicity levels in animal models. The findings indicate that while some effects on white blood cell counts were observed at high doses, no significant reproductive or developmental toxicity was reported .

Propiedades

IUPAC Name |

dodec-11-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,13H,1,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXYZQSFDTZEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188776 | |

| Record name | Dodec-11-enol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35289-31-7 | |

| Record name | 11-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35289-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodec-11-enol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035289317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodec-11-enol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-11-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 11-Dodecen-1-ol in insect pheromone research?

A: this compound and its acetate ester are recognized as crucial components of the sex pheromone system in several insect species, notably the European corn borer (Ostrinia nubilalis). [] This discovery has led to significant advancements in pest management strategies, including the development of pheromone traps for monitoring and controlling insect populations.

Q2: How does the processing of cured fish influence the presence of this compound acetate?

A: Research indicates that this compound acetate is present in cured fish and that the pickling process can impact its concentration. [] Specifically, pickling accelerates the conversion of precursors into flavor compounds, including esters like this compound acetate, which contribute to the characteristic aroma of cured fish.

Q3: Are there synthetic routes available for the production of this compound acetate?

A: Yes, efficient synthetic pathways have been developed to produce this compound acetate. One approach involves the use of readily available starting materials like cis-13-docosenoic acid. Through a series of chemical transformations, including isomerization steps, this compound acetate can be synthesized. [] This synthetic accessibility makes it a viable option for various applications, including pest control and research.

Q4: Beyond its role as an insect pheromone, are there other notable applications of this compound?

A: this compound serves as a key intermediate in the synthesis of naturally occurring pyridine alkaloids, including theonelladins C and D, niphatesine C, and xestamine D. [] These alkaloids exhibit a range of biological activities and are of interest for their potential medicinal properties. Palladium-catalyzed coupling reactions are employed to efficiently construct the complex structures of these alkaloids, highlighting the versatility of this compound as a synthetic building block.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.